tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate
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Overview
Description
tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a tert-butyl carbamate group and a formyl group attached to the pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields of research and industry .
Preparation Methods
The synthesis of tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate can be achieved through several synthetic routes. One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by reduction to form the desired product . The reaction typically proceeds under mild conditions and can be carried out in a solvent-free environment, making it an efficient and environmentally friendly process .
Chemical Reactions Analysis
tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, such as forming Schiff bases with amines, which can modulate the activity of enzymes and receptors. The pyrazole ring can interact with biological macromolecules, influencing their function and leading to the observed biological activities .
Comparison with Similar Compounds
tert-Butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate: This compound has a similar structure but with the formyl group attached to a different position on the pyrazole ring.
tert-Butyl N-[(1H-pyrazol-3-yl)methyl]carbamate: This compound lacks the formyl group but retains the pyrazole and carbamate functionalities.
Properties
IUPAC Name |
tert-butyl N-(4-formyl-1-methylpyrazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)11-8-7(6-14)5-13(4)12-8/h5-6H,1-4H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIOALOZEATKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2080412-77-5 |
Source
|
Record name | tert-butyl N-(4-formyl-1-methyl-1H-pyrazol-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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